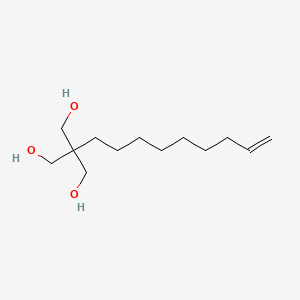
Strontium, ethyliodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium, ethyliodo- is a chemical compound that contains strontium, a soft, silvery, highly reactive metal belonging to the alkaline earth metals group. Strontium compounds have various applications, particularly in pyrotechnics, phosphors, and sugar refining . Strontium, ethyliodo- is a specialized compound used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of strontium, ethyliodo- typically involves the reaction of strontium with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be represented as follows:
[ \text{Sr} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{Sr(C}_2\text{H}_5\text{I})_2 ]
Industrial production methods for strontium compounds often involve the extraction of strontium from minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate). These minerals are processed to obtain strontium oxide, which can then be used to synthesize various strontium compounds .
Analyse Chemischer Reaktionen
Strontium, ethyliodo- undergoes several types of chemical reactions, including:
Oxidation: Strontium compounds can react with oxygen to form strontium oxide.
Reduction: Strontium can be reduced from its compounds using strong reducing agents.
Substitution: Strontium, ethyliodo- can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Strontium, ethyliodo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other strontium compounds.
Medicine: Investigated for its use in targeted drug delivery and as an immunotherapeutic agent.
Wirkmechanismus
The mechanism of action of strontium, ethyliodo- involves its interaction with molecular targets and pathways in biological systems. Strontium ions can mimic calcium ions and are taken up by bone tissues, promoting bone growth and regeneration. This compound also exhibits antimicrobial properties and can be used in the treatment of infections .
Vergleich Mit ähnlichen Verbindungen
Strontium, ethyliodo- can be compared with other strontium compounds such as strontium chloride, strontium carbonate, and strontium sulfate. These compounds share similar properties due to the presence of strontium but differ in their specific applications and reactivity. For example:
Strontium chloride: Used in pyrotechnics and as a radiopharmaceutical agent.
Strontium carbonate: Commonly used in the production of glass and ceramics.
Strontium sulfate: Used as a precursor for other strontium compounds and in the extraction of strontium from minerals.
Strontium, ethyliodo- is unique due to its specific reactivity and applications in organic synthesis and biomedical research.
Eigenschaften
CAS-Nummer |
153205-42-6 |
|---|---|
Molekularformel |
C2H5ISr |
Molekulargewicht |
243.59 g/mol |
IUPAC-Name |
strontium;ethane;iodide |
InChI |
InChI=1S/C2H5.HI.Sr/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ATEZKFQZQPMJED-UHFFFAOYSA-M |
Kanonische SMILES |
C[CH2-].[Sr+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


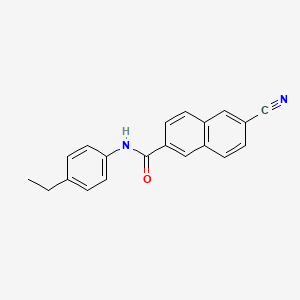
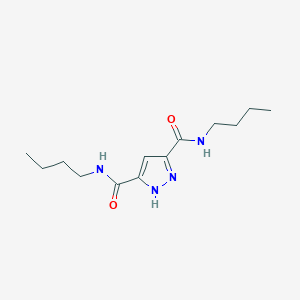
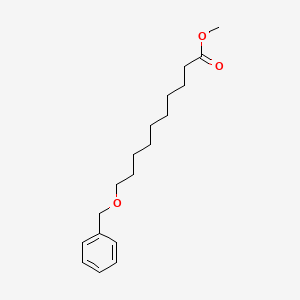
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)

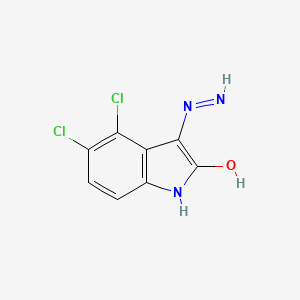
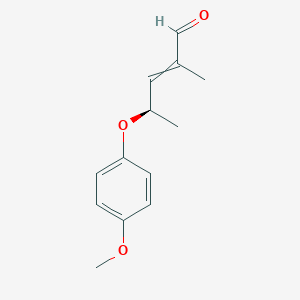
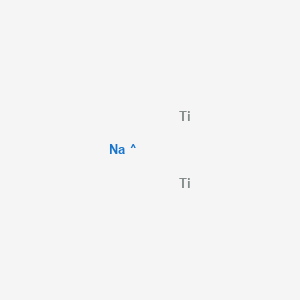

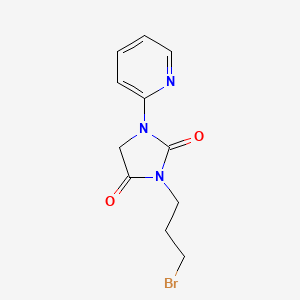
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
